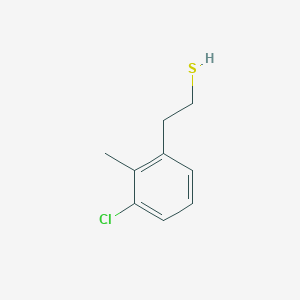

2-(3-Chloro-2-methylphenyl)ethanethiol

Description

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWUZZWAEAKDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Chloro-6-nitrotoluene

A critical intermediate for 2-(3-chloro-2-methylphenyl)ethanethiol is 3-chloro-2-methylaniline, synthesized via reductive amination of 2-chloro-6-nitrotoluene. As detailed in CN100427458C, this reaction employs sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) at 110–140°C for 10–24 hours. Key parameters include:

-

Molar ratios : 2-Chloro-6-nitrotoluene to sulfur (1:3–5) and sodium bicarbonate (3–5 equivalents).

-

Optimized conditions : 130°C for 12–24 hours with a 1:4 ratio of 2-chloro-6-nitrotoluene to sulfur, yielding 81–83% product.

Diazotization and Thiolation Strategies

Diazonium Salt Formation and Sulfur Nucleophile Substitution

The diazotization of 3-chloro-2-methylaniline, as exemplified in CN1305843C, involves treating the amine with sodium nitrite under acidic conditions (0–5°C) to form a diazonium salt. Subsequent reaction with sulfur nucleophiles—such as potassium ethylxanthate—introduces thiol functionalities. For example:

-

Diazotization : 3-Chloro-2-methylaniline → Diazonium chloride (0–5°C, HCl/NaNO₂).

-

Xanthate coupling : Diazonium salt + Potassium ethylxanthate → Ethylxanthate intermediate.

-

Thermal elimination : Heating the xanthate releases ethylene and forms the thiophenol.

Grignard Addition and Sulfonate Displacement

Hydroxyethyl Intermediate Formation

A pivotal strategy from WO2016139161A1 involves reacting 2-chloro-6-hydroxybenzaldehyde (VII) with methylmagnesium chloride (MeMgCl) to form 3-chloro-2-(1-hydroxyethyl)phenol (IX). This step highlights the utility of organometallic reagents in constructing branched alkyl chains:

Conversion of Alcohol to Thiol

The hydroxyethyl group in compound IX is converted to thiol via a two-step process:

-

Mesylation/Tosylation : Treating the alcohol with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) forms a mesylate or tosylate leaving group.

-

Thiolate displacement : Reacting the mesylate with sodium hydrosulfide (NaSH) or thiourea substitutes the leaving group with a thiol (-SH).

Example protocol :

-

Step 1 : 3-Chloro-2-(1-hydroxyethyl)phenol + MsCl (1.2 eq) → Mesylate intermediate (70°C, triethylamine).

-

Step 2 : Mesylate + NaSH (2 eq) → this compound (120°C, DMF).

Radical-Mediated Thiol-Ene Reactions

Hydrothiolation of Vinyl Intermediates

WO2016139161A1 describes the synthesis of 3-chloro-2-vinylphenylsulfonates, which can undergo radical-mediated hydrothiolation with hydrogen sulfide (H₂S). Key steps include:

-

Vinyl group activation : UV irradiation or radical initiators (e.g., AIBN) generate thiyl radicals.

-

Anti-Markovnikov addition : H₂S adds across the vinyl double bond, forming a thioether.

Optimization parameters :

-

Temperature : 80–120°C.

-

Pressure : Elevated H₂S pressure (2–5 atm) to enhance reaction rate.

While this method primarily yields sulfonates, replacing H₂S with ethanethiol could direct the synthesis toward this compound.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(3-Chloro-2-methylphenyl)ethanedisulfide.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition: The thiol group can add to alkenes and alkynes, forming thioethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

Addition: Catalysts like palladium or nickel are often employed in addition reactions.

Major Products Formed

Oxidation: 2-(3-Chloro-2-methylphenyl)ethanedisulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Addition: Thioether derivatives.

Scientific Research Applications

Organic Synthesis

Thiol-ene Reactions

One of the primary applications of 2-(3-Chloro-2-methylphenyl)ethanethiol is in thiol-ene reactions. These reactions are valuable for forming carbon-sulfur bonds and can be utilized to synthesize complex organic molecules. The presence of the chloro group enhances the electrophilicity of the compound, facilitating its use as a nucleophile in various synthetic pathways.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Thiol-Ene Reaction | UV light, room temperature | Alkenes with thiol substituents | |

| Nucleophilic Substitution | Base-catalyzed, solvent-free | Chloroalkanes |

Medicinal Chemistry

Antidiabetic Properties

Recent studies have indicated that compounds similar to this compound exhibit dual-target activity against type 2 diabetes mellitus by inhibiting sodium-dependent glucose transporters (SGLT) and glycogen phosphorylase (GP). This dual action may provide a significant therapeutic advantage in managing blood glucose levels.

Case Study: Dual-Target Compounds

A study published in PMC demonstrated that derivatives of thiols could effectively inhibit SGLT and GP, suggesting that this compound may have similar potential due to its structural characteristics. The study provided dose-response data indicating effective inhibition without cytotoxic effects on cells .

Materials Science

Polymerization Initiators

In materials science, thiols like this compound are used as polymerization initiators in the production of thiol-ene polymers. These polymers are known for their high durability and versatility, making them suitable for coatings, adhesives, and sealants.

Table 2: Properties of Thiol-Ene Polymers

| Property | Value | Application |

|---|---|---|

| Tensile Strength | 50 MPa | Structural applications |

| Flexibility | High | Coatings and sealants |

| Thermal Stability | Up to 200°C | High-temperature applications |

Environmental Applications

Remediation of Heavy Metals

Thiols are known for their ability to chelate heavy metals, making compounds like this compound promising candidates for environmental remediation. Research indicates that these compounds can effectively bind to heavy metals such as lead and mercury, facilitating their removal from contaminated water sources.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethanethiol involves its thiol group, which can form covalent bonds with various biological targets. Thiols are known to interact with metal ions and can inhibit enzymes by binding to their active sites. The chloro and methyl groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The following analysis compares 2-(3-Chloro-2-methylphenyl)ethanethiol with structurally related compounds from the provided evidence, focusing on functional groups, substituent effects, and physicochemical properties.

Functional Group Variations

2-(3-Chlorophenyl)ethylamine and 2-(4-Chlorophenyl)ethylamine

- Functional Group : Both compounds feature a primary amine (-NH2) instead of a thiol.

- Substituent Position : The chlorine atom is at the meta (C3) or para (C4) position on the phenyl ring.

- Physicochemical Properties :

- Boiling Point : The para-substituted ethylamine (242–245°C) has a higher boiling point than the meta-substituted analog (data unavailable), likely due to enhanced symmetry and intermolecular interactions.

- Density : Both ethylamines have similar densities (~1.11–1.12 g/cm³).

- Implications : Amines generally exhibit higher boiling points than thiols of comparable molecular weight due to hydrogen bonding. The absence of a methyl group in these analogs reduces steric hindrance compared to the target compound.

(2-Fluorophenyl)methanethiol

- Functional Group : Shares the thiol (-SH) group but with a shorter carbon chain (methanethiol vs. ethanethiol).

- Fluorine’s higher electronegativity but smaller atomic radius compared to chlorine may alter electronic effects (e.g., reduced electron-withdrawing inductive effects).

- Molecular Weight : Lower (142 g/mol) than the target compound (186.5 g/mol, calculated) due to the shorter chain and fluorine substitution.

Substituent Effects

- Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing inductive effect may increase the acidity of the thiol group in the target compound compared to fluorine-substituted analogs .

- Substituent Position : Meta-chloro substitution in the target compound may lead to different electronic effects (e.g., resonance vs. inductive) compared to para-chloro ethylamines .

Data Table: Structural and Physicochemical Comparison

Note: Data for this compound and (2-Fluorophenyl)methanethiol are inferred due to absence in provided sources.

Biological Activity

2-(3-Chloro-2-methylphenyl)ethanethiol is a thiol compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiols are known for their ability to participate in redox reactions, influencing various biological processes, including cellular signaling and oxidative stress responses. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a thiol group (-SH) attached to a phenyl ring substituted with chlorine and methyl groups, making it a valuable intermediate in organic synthesis. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its thiol group. Thiols can form disulfides and interact with various biomolecules, influencing the redox state within cells. This interaction can modulate the activity of enzymes and signaling proteins involved in oxidative stress responses .

Key Mechanisms Include:

- Antioxidant Activity: Thiols can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Modulation: The compound may inhibit or activate specific enzymes through thiol-disulfide exchange reactions.

- Cell Signaling: By affecting the redox state, thiols can influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Thiol compounds have been investigated for their anticancer properties. Studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting DNA synthesis or repair mechanisms.

- Disrupting mitochondrial function leading to energy depletion in cancer cells .

Study on Cytotoxicity

A study explored the cytotoxic effects of various thiol compounds on human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Results indicated that certain structural modifications in thiols could enhance their cytotoxicity, suggesting that this compound might be optimized for better efficacy against these cell lines .

Structure-Activity Relationship (SAR)

Research on Mannich bases, which share structural similarities with this compound, highlighted the importance of substituents on the phenyl ring in determining biological activity. Variations in the position and type of substituents significantly affected the compounds' ability to inhibit cancer cell growth . This indicates that similar modifications could be explored for enhancing the activity of this compound.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-2-methylphenyl)ethanethiol, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen atom (e.g., chlorine) in the parent aryl compound with a thiol group via reaction with thiourea or sodium hydrosulfide under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (80–100°C), and exclusion of moisture/oxygen to prevent thiol oxidation. Post-synthesis purification via column chromatography or distillation is critical to isolate the product .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern and ethanethiol chain. The thiol proton (-SH) may appear as a broad peak at ~1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHClS) and isotopic patterns due to chlorine .

- FT-IR : A strong S-H stretch near 2550 cm confirms the thiol group .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N or Ar) at 2–8°C to minimize oxidation. Use airtight seals and desiccants to prevent moisture ingress. For handling, work in a fume hood with nitrile gloves and a lab coat. Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-2-methylphenyl group influence the reactivity of the thiol moiety in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing chloro group increases thiol acidity, enhancing nucleophilicity. However, steric hindrance from the ortho-methyl group may reduce accessibility for reactions with bulky electrophiles (e.g., alkyl halides). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., reaction with iodoacetamide) quantify reactivity differences compared to unsubstituted analogs .

Q. What strategies mitigate oxidation of this compound during long-term catalytic applications?

- Methodological Answer :

- Antioxidants : Add 1 mM EDTA or 0.1% BHT to chelate metal ions or scavenge radicals.

- Inert Atmospheres : Conduct reactions under N/Ar with degassed solvents.

- Enzymatic Stabilization : Use glutathione reductase or thioredoxin systems to regenerate reduced thiols in biochemical assays .

Q. How can contradictory data in reaction yields with this compound be resolved when varying solvents or catalysts?

- Methodological Answer : Systematic Design of Experiments (DoE) can identify interactions between variables (e.g., solvent polarity, catalyst loading). For example:

- Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate oxidation.

- Transition-metal catalysts (e.g., Pd/C for coupling reactions) require strict oxygen exclusion. Validate reproducibility via triplicate trials and LC-MS monitoring of intermediates .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what are the mechanistic insights?

- Methodological Answer : The thiol group acts as a nucleophile in cyclocondensation reactions. For example, reacting with α,β-unsaturated ketones forms thiophene derivatives via Michael addition and intramolecular cyclization. Mechanistic studies using S isotopic labeling or in situ IR can track sulfur participation .

Safety and Best Practices

Q. What are the key safety protocols for working with this compound?

- Methodological Answer :

- PPE : Wear chemical goggles, nitrile gloves, and a face shield. Use a respirator if ventilation is inadequate.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste.

- First Aid : For skin contact, wash with 5% sodium thiosulfate; for inhalation, move to fresh air and administer oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.